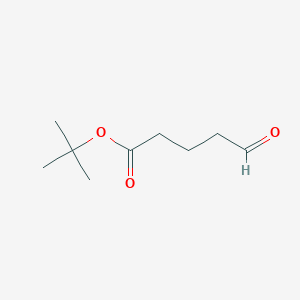

Tert-butyl 5-oxopentanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-9(2,3)12-8(11)6-4-5-7-10/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJLCOAYTPHMGTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10445307 | |

| Record name | Tert-butyl 5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192123-41-4 | |

| Record name | Tert-butyl 5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 5-oxopentanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Molecular Structure and Physicochemical Properties

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of tert-Butyl 5-oxopentanoate

Introduction

In the landscape of modern organic synthesis, bifunctional building blocks are indispensable tools for the efficient construction of complex molecular architectures. This compound emerges as a notable C5 synthon, integrating two distinct and orthogonally reactive functional groups: a terminal aldehyde and a sterically hindered tert-butyl ester. This unique arrangement offers chemists a versatile platform for sequential or selective transformations, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. The aldehyde provides a locus for nucleophilic attack and carbon-chain extension, while the tert-butyl ester serves as a robust protecting group for a carboxylic acid, which can be unmasked under specific acidic conditions.

This technical guide provides a comprehensive exploration of the chemical properties, spectroscopic signature, reactivity, and synthetic potential of this compound. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with practical insights to facilitate the effective application of this versatile intermediate in research and development settings.

The fundamental utility of this compound is derived directly from its structure, which features a five-carbon backbone functionalized at both ends.

Chemical Structure: O=CH-CH₂-CH₂-CH₂-C(=O)O-C(CH₃)₃

This structure confers a dual chemical personality: the electrophilic aldehyde carbon is susceptible to nucleophilic addition, while the ester carbonyl is less reactive and the entire ester group is stable to a wide range of reagents, except for strong acids.

Table 1: Core Molecular Identifiers

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₆O₃ |

| Molar Mass | 172.22 g/mol |

| CAS Number | Not readily available in major databases |

Table 2: Predicted Physicochemical Properties

The following properties are computationally predicted and should be used as an estimation pending experimental verification.

| Property | Predicted Value | Source/Method |

| Boiling Point | ~210-220 °C at 760 mmHg | Estimation based on structural analogues |

| Density | ~0.97 g/cm³ | Computational Prediction |

| XLogP3-AA | 0.7 | PubChem (for isomer tert-butyl 4-oxopentanoate)[1] |

| Flash Point | ~85 °C | Estimation based on structural analogues |

Spectroscopic Characterization: The Analytical Fingerprint

unambiguous structural confirmation is paramount. The expected spectroscopic data for this compound provide a clear analytical signature.

Table 3: Predicted Spectroscopic Data for Structural Elucidation

| Technique | Feature | Expected Chemical Shift / Frequency | Rationale and Key Characteristics |

| ¹H NMR | Aldehyde Proton (CHO) | δ 9.7-9.8 ppm | A characteristic downfield triplet, deshielded by the electronegative oxygen. |

| Methylene Protons (CH₂) | δ 1.8-2.6 ppm | Multiple overlapping multiplets corresponding to the three methylene groups in the aliphatic chain. | |

| tert-Butyl Protons (C(CH₃)₃) | δ ~1.45 ppm | A sharp, integrating to 9H, characteristic of the magnetically equivalent methyl groups on the tert-butyl ester.[2] | |

| ¹³C NMR | Aldehyde Carbonyl (CHO) | δ ~200 ppm | Highly deshielded carbonyl carbon typical for aldehydes. |

| Ester Carbonyl (COO) | δ ~172 ppm | Characteristic chemical shift for an ester carbonyl carbon. | |

| Quaternary Carbon (O-C (CH₃)₃) | δ ~81 ppm | The central carbon of the tert-butyl group, shifted downfield by the adjacent oxygen. | |

| Methylene Carbons (CH₂) | δ 20-45 ppm | Three distinct signals in the aliphatic region of the spectrum. | |

| tert-Butyl Carbons (C(CH₃ )₃) | δ ~28 ppm | A single, strong signal for the three equivalent methyl carbons.[2] | |

| Infrared (IR) | C=O Stretch (Aldehyde) | ~1725 cm⁻¹ | Strong, sharp absorbance. Often distinguishable from the ester carbonyl. |

| C=O Stretch (Ester) | ~1735 cm⁻¹ | Strong, sharp absorbance. The steric bulk of the tert-butyl group can slightly influence this frequency. | |

| C-H Stretch (Aldehyde) | ~2720 & 2820 cm⁻¹ | Two weak but characteristic bands, known as a Fermi doublet, are diagnostic for an aldehyde C-H bond. | |

| C-O Stretch (Ester) | ~1150 cm⁻¹ | Strong absorbance corresponding to the ester C-O bond. |

Synthesis and Handling

While not commonly available commercially, this compound can be synthesized through a straightforward, multi-step sequence from readily available starting materials. A logical and efficient route begins with mono-tert-butyl glutarate, also known as 5-(tert-butoxy)-5-oxopentanoic acid[3].

Experimental Protocol: Synthesis from Mono-tert-butyl glutarate

This two-step protocol involves the selective reduction of the free carboxylic acid to a primary alcohol, followed by a mild oxidation to the target aldehyde.

Step 1: Reduction of 5-(tert-butoxy)-5-oxopentanoic acid to tert-butyl 5-hydroxypentanoate

-

Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a solution of 5-(tert-butoxy)-5-oxopentanoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Borane Addition: Add borane-THF complex solution (BH₃·THF, ~1.1 eq) dropwise via a syringe, maintaining the internal temperature below 5 °C. The choice of borane is critical as it selectively reduces the carboxylic acid in the presence of the sterically hindered tert-butyl ester.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Quenching: Carefully quench the reaction by slowly adding methanol at 0 °C until gas evolution ceases.

-

Workup: Remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude alcohol is often pure enough for the next step, or can be purified by column chromatography.

Step 2: Oxidation to this compound

-

Setup: In a separate flask, prepare a suspension of a mild oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) (~1.5 eq) in anhydrous dichloromethane (DCM).

-

Alcohol Addition: Add a solution of tert-butyl 5-hydroxypentanoate (from Step 1) in DCM to the oxidant suspension at room temperature. DMP is often preferred for its mild conditions and simple workup.

-

Reaction: Stir the mixture vigorously at room temperature for 2-4 hours. Monitor the reaction by TLC.

-

Workup (for DMP): Upon completion, quench the reaction with a saturated solution of sodium thiosulfate. Stir until the layers are clear. Separate the organic layer, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography to yield pure this compound.

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of this compound.

Stability and Handling

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and ignition sources.[4] Aldehydes can be susceptible to oxidation to carboxylic acids upon prolonged exposure to air.

-

Handling: Handle in a fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5] Avoid contact with skin and eyes and prevent inhalation of vapors.[4]

Chemical Reactivity and Synthetic Transformations

The synthetic power of this compound lies in the differential reactivity of its two functional groups. This allows for a wide array of selective modifications.

Reactions at the Aldehyde Terminus

The aldehyde is the more reactive site, serving as a versatile handle for carbon-carbon and carbon-heteroatom bond formation.

-

Reductive Amination: Reaction with a primary or secondary amine in the presence of a mild reducing agent like sodium triacetoxyborohydride (STAB) yields a secondary or tertiary amine, respectively. This is a cornerstone reaction in medicinal chemistry for introducing amine diversity.

-

Wittig Reaction: Reaction with a phosphorus ylide (Ph₃P=CHR) allows for the conversion of the aldehyde into an alkene. This provides a reliable method for carbon chain elongation and the introduction of double bonds.

-

Nucleophilic Addition: Grignard reagents (R-MgBr) or organolithium reagents (R-Li) readily add to the aldehyde carbonyl to form a secondary alcohol after an aqueous workup. This is a fundamental C-C bond-forming reaction.

-

Oxidation/Reduction: The aldehyde can be selectively oxidized to a carboxylic acid using reagents like Pinnick's oxidation (NaClO₂), creating a symmetrical dicarboxylic acid mono-ester. Conversely, it can be reduced to a primary alcohol with sodium borohydride (NaBH₄), a reaction that will not affect the tert-butyl ester.

Transformations of the Tert-butyl Ester

The tert-butyl ester is primarily a protecting group for the carboxylic acid functionality. Its cleavage is a key step in many synthetic sequences.

-

Acid-Catalyzed Deprotection: The ester is stable to most basic, reductive, and oxidative conditions but is readily cleaved by strong acids such as trifluoroacetic acid (TFA) in DCM, or by HCl in dioxane. The mechanism involves protonation of the ester oxygen followed by the formation of a stable tert-butyl cation, which is trapped by the conjugate base or solvent. This orthogonality is a significant synthetic advantage.

Reactivity Map

Caption: Key synthetic transformations of this compound.

Applications in Research and Development

The true value of this compound is realized in its application as a versatile intermediate for constructing more complex target molecules.

-

Pharmaceutical Synthesis: The C5 backbone is a common structural motif in many biologically active compounds. By using the aldehyde for initial elaborations and later deprotecting the ester, complex substituted carboxylic acids can be prepared. Analogous amino-pentanoate structures are key starting materials for molecules containing the (S)-2-aminoglutarimide moiety, which are of significant pharmaceutical interest.[6] Furthermore, related structures are used as linkers in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[7]

-

Synthesis of Heterocycles: this compound is an ideal precursor for synthesizing five- and six-membered heterocyclic systems. For example, reductive amination followed by intramolecular cyclization (after deprotection of the ester) can lead to the formation of substituted piperidones, a core structure in many alkaloids and CNS-active drugs. This strategy is highlighted in the synthesis of chiral δ-lactams from similar oxo-esters.[8]

-

Asymmetric Synthesis: The aldehyde can be subjected to a wide range of enantioselective additions (e.g., using chiral catalysts) to install a stereocenter. This chiral center can then direct subsequent transformations, providing a route to enantiopure final products.

This compound represents a potent and highly versatile building block for modern organic synthesis. Its dual functionality, characterized by a reactive aldehyde and a robust, acid-labile tert-butyl ester, provides a predictable and powerful platform for the strategic assembly of complex molecules. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and reactivity opens the door to streamlined and efficient synthetic routes toward novel chemical entities. The principles and protocols outlined in this guide serve as a foundational resource for harnessing the full synthetic potential of this valuable C5 synthon.

References

- US10717703B2 - Processes for the preparation of (S)-tert-butyl 4,5-diamino-5-oxopentanoate - Google Patents. (n.d.).

-

PubChem. (n.d.). Tert-butyl 4,5-diamino-5-oxopentanoate. Retrieved January 2, 2026, from [Link]

-

PubChem. (n.d.). Tert-butyl 2-amino-5-oxopentanoate. Retrieved January 2, 2026, from [Link]

-

PubChem. (n.d.). 5-(Tert-butylamino)-5-oxopentanoate. Retrieved January 2, 2026, from [Link]

-

PubChem. (n.d.). 5-(Tert-butoxy)-5-oxopentanoic acid. Retrieved January 2, 2026, from [Link]

-

Organic Syntheses. (n.d.). tert-butyl tert-butyldimethylsilylglyoxylate. Retrieved January 2, 2026, from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]

-

Fernandez, I., et al. (2018). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Scientific Reports. Available from: [Link]

-

Hoffman Fine Chemicals Pty Ltd. (n.d.). tert-Butyl 5-(4-fluorophenyl)-5-oxopentanoate. Retrieved January 2, 2026, from [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics, 29(9), 2176-2179. Available from: [Link]

-

YouTube. (2020). EXPLAIN HNMR SPECTRUM OF tert-butyl methyl ether. Retrieved January 2, 2026, from [Link]

-

Zhao, B., et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. Available from: [Link]

-

PubChem. (n.d.). tert-Butyl 4-oxopentanoate. Retrieved January 2, 2026, from [Link]

-

Occupational Safety and Health Administration. (n.d.). TERT-BUTYL ALCOHOL (TERT-BUTANOL). Retrieved January 2, 2026, from [Link]

-

Universal Biologicals. (n.d.). tert-Butyl (S)-4,5-diamino-5-oxopentanoate hydrochloride. Retrieved January 2, 2026, from [Link]

-

YouTube. (2018). NMR Analysis - Determining a Structure with IR and NMR. Retrieved January 2, 2026, from [Link]

-

PENTA. (2025). tert-Butanol - SAFETY DATA SHEET. Retrieved January 2, 2026, from [Link]

-

Wikipedia. (n.d.). Pinealon. Retrieved January 2, 2026, from [Link]

-

Ataman Kimya. (n.d.). TERT-BUTYL PEROXYBENZOATE. Retrieved January 2, 2026, from [Link]

Sources

- 1. tert-Butyl 4-oxopentanoate | C9H16O3 | CID 15577827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-(Tert-butoxy)-5-oxopentanoic acid | C9H16O4 | CID 11424021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pentachemicals.eu [pentachemicals.eu]

- 5. enamine.enamine.net [enamine.enamine.net]

- 6. US10717703B2 - Processes for the preparation of (S)-tert-butyl 4,5-diamino-5-oxopentanoate - Google Patents [patents.google.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

Tert-butyl 5-oxopentanoate molecular structure

An In-depth Technical Guide: The Molecular Structure and Synthetic Utility of Tert-butyl 5-oxopentanoate

Abstract

This compound is a bifunctional organic molecule of significant interest to the chemical and pharmaceutical sciences. Its structure is characterized by a five-carbon aliphatic chain functionalized with a terminal aldehyde and a tert-butyl ester. This unique arrangement makes it a highly valuable synthetic intermediate, providing two distinct reactive sites with orthogonal reactivity. The sterically hindered tert-butyl ester serves as a robust protecting group for the carboxylic acid, allowing for selective transformations at the highly reactive aldehyde terminus. This guide provides a comprehensive analysis of the molecule's structure, detailed protocols for its spectroscopic characterization, plausible synthetic strategies, and a discussion of its application as a key building block in the synthesis of complex molecules, particularly gamma-aminobutyric acid (GABA) analogs relevant to drug discovery.

Introduction to this compound

Overview and Significance in Medicinal Chemistry

In the landscape of drug development and complex molecule synthesis, the efficiency of a synthetic route is often dictated by the strategic use of versatile building blocks. This compound emerges as a prime example of such a scaffold. Its value lies in the co-existence of an aldehyde and a protected carboxylic acid within the same molecule. The aldehyde provides a reactive handle for nucleophilic additions and reductive aminations, essential for chain elongation and the introduction of nitrogen-containing moieties. Concurrently, the tert-butyl ester protects the carboxyl group from unwanted side reactions, a feature critical for multi-step syntheses. This ester is stable under a wide range of conditions but can be selectively cleaved under acidic conditions, unmasking the carboxylic acid for subsequent coupling reactions. This dual functionality makes it an ideal precursor for the synthesis of various pharmaceutical targets, including conformationally restricted analogs of neurotransmitters like GABA.[1][2][3][4]

Chemical Identity and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is a prerequisite for its effective use in research and development. The key identifiers and computed properties for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 192123-41-4 | [5] |

| Molecular Formula | C₉H₁₆O₃ | [5] |

| Molecular Weight | 172.22 g/mol | [5] |

| Canonical SMILES | CC(C)(C)OC(=O)CCCC=O | [6] |

| InChIKey | OJLCOAYTPHMGTM-UHFFFAOYSA-N | [6] |

| Monoisotopic Mass | 172.10994 Da | [6] |

| XlogP (Predicted) | 0.8 | [6] |

Elucidation of the Molecular Structure

The synthetic utility of this compound is a direct consequence of its molecular architecture. A detailed examination of its constituent parts reveals the rationale behind its reactivity and applications.

Core Scaffold: The Pentanoate Backbone

The foundation of the molecule is a five-carbon chain, which provides a flexible spacer between the two functional groups. This separation is crucial, as it minimizes electronic interference between the ester and aldehyde, allowing each to exhibit its characteristic reactivity. This chain length is also biomimetic, resembling the core structure of important biological molecules like glutamic acid derivatives and GABA.

Key Functional Groups and Their Implications

2.2.1. The Aldehyde Moiety: A Handle for Derivatization The terminal aldehyde is the molecule's primary center of reactivity. As an electrophilic site, it is highly susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of its utility in constructing more complex molecular frameworks. Key transformations include:

-

Reductive Amination: Reaction with ammonia or primary/secondary amines in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form new C-N bonds, a fundamental step in the synthesis of amine-containing drugs and GABA analogs.[7]

-

Wittig Reaction: Reaction with phosphorus ylides to form alkenes, enabling carbon chain extension.

-

Grignard/Organolithium Addition: Formation of secondary alcohols, providing a route to chiral centers and further functionalization.

2.2.2. The Tert-butyl Ester: A Strategic Protecting Group The tert-butyl group is not merely an ester; it is a deliberate strategic choice in chemical synthesis. Its large steric bulk shields the ester carbonyl from nucleophilic attack, rendering it unreactive under conditions where the aldehyde readily reacts (e.g., Grignard additions, reductions with NaBH₄). This chemical orthogonality is the molecule's most powerful feature.

-

Stability: It is stable to basic, hydrogenolytic, and mild acidic conditions.

-

Cleavage: The ester is readily cleaved under moderately acidic conditions (e.g., trifluoroacetic acid in dichloromethane), liberating the carboxylic acid. The mechanism proceeds via a stable tert-butyl carbocation, which is trapped by a nucleophile or eliminated as isobutylene. This deprotection strategy is highly reliable and widely used in peptide synthesis and medicinal chemistry.[8] The metabolism of tert-butyl groups is also a known pathway in drug molecules, often involving hydroxylation by cytochrome P450 enzymes.[9]

Molecular Structure Diagram

Caption: Molecular structure of this compound.

Spectroscopic Characterization: A Self-Validating Protocol

The identity and purity of this compound must be rigorously confirmed before its use in synthesis. A combination of NMR, IR, and MS provides a self-validating system where each technique corroborates the structural features identified by the others.[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.[12] The expected signals provide unambiguous evidence for each component of the structure.

| ¹H NMR | Chemical Shift (ppm, est.) | Multiplicity | Integration | Assignment | Rationale |

| Aldehyde | ~9.77 | Triplet (t) | 1H | -CH O | Deshielded proton adjacent to a carbonyl group. |

| Methylene (α to CHO) | ~2.45 | Triplet of doublets (td) | 2H | -CH ₂CHO | Deshielded by the aldehyde carbonyl. |

| Methylene (α to Ester) | ~2.20 | Triplet (t) | 2H | -CH ₂COO- | Deshielded by the ester carbonyl. |

| Methylene (β) | ~1.85 | Quintet (p) | 2H | -CH₂CH ₂CH₂- | Central methylene group with two adjacent CH₂ groups. |

| Tert-butyl | ~1.45 | Singlet (s) | 9H | -C(CH ₃)₃ | Nine equivalent protons with no adjacent protons to couple with. |

| ¹³C NMR | Chemical Shift (ppm, est.) | Assignment | Rationale |

| Aldehyde Carbonyl | ~202 | C HO | Characteristic chemical shift for an aldehyde carbonyl carbon. |

| Ester Carbonyl | ~173 | C OO- | Characteristic chemical shift for an ester carbonyl carbon. |

| Quaternary Carbon | ~80 | -C (CH₃)₃ | Quaternary carbon of the tert-butyl group, shifted downfield by the oxygen atom. |

| Methylene (α to CHO) | ~43 | -C H₂CHO | Methylene carbon adjacent to the aldehyde. |

| Methylene (α to Ester) | ~35 | -C H₂COO- | Methylene carbon adjacent to the ester. |

| Tert-butyl Methyls | ~28 | -C(C H₃)₃ | Equivalent methyl carbons of the tert-butyl group. |

| Methylene (β) | ~20 | -CH₂C H₂CH₂- | Central methylene carbon. |

Note: Estimated chemical shifts are based on standard values and may vary depending on the solvent and experimental conditions.[13]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups, specifically the two distinct carbonyls and the aldehyde C-H bond.

| Wavenumber (cm⁻¹, est.) | Intensity | Assignment | Rationale |

| ~2970, 2870 | Medium-Strong | C-H Stretch (Aliphatic) | Standard sp³ C-H bond vibrations. |

| ~2820, 2720 | Medium (often sharp) | C-H Stretch (Aldehyde) | The pair of Fermi resonance peaks are diagnostic for an aldehyde. |

| ~1730 | Strong | C=O Stretch (Ester) | Carbonyl stretch for a saturated aliphatic ester. |

| ~1725 | Strong | C=O Stretch (Aldehyde) | Carbonyl stretch for a saturated aliphatic aldehyde. Often overlaps with the ester peak. |

| ~1150 | Strong | C-O Stretch (Ester) | Characteristic stretch for the C-O single bond of the ester. |

Mass Spectrometry (MS)

Electron-impact mass spectrometry (EI-MS) provides the molecular weight and reveals characteristic fragmentation patterns that confirm the structure, particularly the presence of the tert-butyl ester.[14]

Caption: Expected EI-MS fragmentation of this compound.

Synthetic Strategies and Methodologies

A robust synthesis of this compound is crucial for its availability as a building block. A plausible route starts from readily available glutaric anhydride.

Retrosynthetic Analysis

A logical retrosynthetic disconnection traces the molecule back to simpler, commercially available precursors. The ester can be formed from the corresponding carboxylic acid, and the aldehyde can be formed from the reduction of a carboxylic acid derivative.

Caption: Retrosynthetic analysis of this compound.

Experimental Protocol: Synthesis from Glutaric Anhydride

This two-step protocol provides a reliable method for preparing the target compound.

Step 1: Synthesis of 5-(tert-butoxy)-5-oxopentanoic acid

-

Rationale: The cyclic anhydride is regioselectively opened by tert-butanol to form the mono-ester, mono-acid. A catalyst like DMAP is used to accelerate the nucleophilic attack on the anhydride carbonyl.

-

Procedure:

-

To a round-bottom flask charged with glutaric anhydride (1.0 eq) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq), add anhydrous dichloromethane (DCM) as the solvent.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add tert-butanol (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (aq) and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-(tert-butoxy)-5-oxopentanoic acid, which can often be used in the next step without further purification.

-

Step 2: Selective Reduction to this compound

-

Rationale: The carboxylic acid must be selectively reduced to an aldehyde without affecting the tert-butyl ester. This is achieved by first activating the carboxylic acid (e.g., as an acyl chloride or Weinreb amide) followed by a controlled reduction with a mild hydride source. A one-pot procedure using a borane-based reducing agent is also effective.

-

Procedure:

-

Dissolve the crude 5-(tert-butoxy)-5-oxopentanoic acid (1.0 eq) from Step 1 in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C.

-

Add borane-dimethyl sulfide complex (BH₃·SMe₂, ~1.0 eq) dropwise.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

-

Carefully quench the reaction by the slow addition of methanol.

-

Concentrate the mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the resulting crude oil by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure this compound.

-

Applications in Drug Discovery and Development

Case Study: Synthesis of γ-Aminobutyric Acid (GABA) Analogs

GABA is the primary inhibitory neurotransmitter in the central nervous system. Analogs of GABA are developed as anticonvulsants, anxiolytics, and treatments for neuropathic pain.[2][3] this compound is an excellent starting material for these targets. The following workflow demonstrates the synthesis of a generic N-substituted GABA analog.

Caption: Workflow for synthesizing GABA analogs.

This process leverages the key features of the starting material:

-

Reductive Amination: The aldehyde selectively reacts with a primary amine to form an imine, which is immediately reduced in situ to a secondary amine. The tert-butyl ester remains intact.

-

Deprotection: The resulting protected GABA analog is treated with trifluoroacetic acid to cleanly cleave the tert-butyl ester, yielding the final carboxylic acid product without affecting the newly formed amine.

Conclusion and Future Perspectives

This compound is a testament to the power of strategic molecular design. Its bifunctional nature, combined with the orthogonal reactivity of its aldehyde and protected acid moieties, establishes it as a high-value intermediate for synthetic chemists. The protocols for its characterization are robust and self-validating, ensuring its reliable use in complex synthetic campaigns. Its demonstrated utility in the construction of pharmaceutically relevant scaffolds, such as GABA analogs, underscores its importance in modern drug discovery. Future work will likely focus on developing enantioselective syntheses of chiral derivatives and expanding its application to a broader range of complex natural products and therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of novel gamma-aminobutyric acid (GABA) uptake inhibitors. 5.(1) Preparation and structure-activity studies of tricyclic analogues of known GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. One-pot Synthesis of Chemical Delivery Systems for Gamma-aminobutyric Acid and its Analogues [openmedicinalchemistryjournal.com]

- 5. aaa-chem.com [aaa-chem.com]

- 6. PubChemLite - this compound (C9H16O3) [pubchemlite.lcsb.uni.lu]

- 7. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. hyphadiscovery.com [hyphadiscovery.com]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. utsouthwestern.edu [utsouthwestern.edu]

- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]

An In-Depth Technical Guide to the Synthesis of Tert-butyl 5-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 5-oxopentanoate is a valuable bifunctional molecule increasingly utilized as a key intermediate in the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals and specialty chemicals. Its unique structure, featuring a sterically hindered tert-butyl ester and a reactive aldehyde moiety, allows for selective chemical transformations, making it an attractive building block for the synthesis of non-natural alpha-amino acids and other intricate molecular architectures. This in-depth technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the available methods to assist researchers in selecting the most suitable approach for their specific needs.

Introduction: The Strategic Importance of this compound

The strategic importance of this compound in organic synthesis lies in the orthogonal reactivity of its two functional groups. The tert-butyl ester serves as a robust protecting group for the carboxylic acid, stable to a wide range of nucleophilic and basic conditions, yet readily cleaved under mild acidic conditions. The aldehyde functionality, on the other hand, provides a versatile handle for a variety of carbon-carbon bond-forming reactions, such as Wittig reactions, aldol condensations, and reductive aminations.

This dual functionality makes this compound a particularly useful precursor for the synthesis of complex molecules where precise control over reactivity is paramount. A notable application is in the synthesis of enantiopure non-natural alpha-amino acids, where the aldehyde can be elaborated into various side chains.[1]

This guide will explore the most reliable and efficient methods for the preparation of this key intermediate, with a focus on providing practical, field-proven insights for laboratory-scale synthesis.

Primary Synthesis Pathway: From L-Glutamic Acid

The most established and reliable route to this compound, particularly for obtaining enantiomerically pure forms, commences from the readily available and chiral starting material, L-glutamic acid. This multi-step synthesis involves protection of the functional groups of L-glutamic acid, followed by the selective reduction of the γ-ester to the desired aldehyde.

Mechanistic Rationale

The choice of L-glutamic acid as a starting material is strategic due to its inherent chirality, which can be preserved throughout the synthesis to yield enantiopure this compound. The synthetic strategy hinges on the differential protection of the α-amino group and the two carboxylic acid functionalities, allowing for the selective modification of the γ-carboxyl group.

The key transformation is the partial reduction of the γ-ester to an aldehyde. Diisobutylaluminium hydride (DIBALH) is the reagent of choice for this step due to its ability to reduce esters to aldehydes at low temperatures, preventing over-reduction to the corresponding alcohol. The bulky nature of DIBALH also contributes to its selectivity.

Experimental Workflow

The overall transformation from L-glutamic acid to tert-butyl (2S)-2-[bis-(tert-butoxycarbonyl)amino]-5-oxopentanoate is depicted below. The final step to obtain this compound would involve the removal of the protecting groups on the amine, which is not detailed in the primary literature but is a standard procedure.

Caption: Synthesis of the key intermediate from L-Glutamic Acid.

Detailed Experimental Protocol

The following protocol is adapted from the work of Constantinou-Kokotou et al. and outlines the synthesis of the key protected intermediate.[1]

Step 1: Protection of L-Glutamic Acid

-

Esterification of the γ-carboxylic acid: L-glutamic acid is first converted to its γ-methyl ester. This can be achieved by reacting L-glutamic acid with methanol in the presence of an acid catalyst such as thionyl chloride or hydrogen chloride.

-

Protection of the α-amino group: The α-amino group is then protected, for example, with two tert-butoxycarbonyl (Boc) groups to form a bis-Boc protected intermediate. This is typically done using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like 4-dimethylaminopyridine (DMAP).

-

Esterification of the α-carboxylic acid: The remaining free α-carboxylic acid is then converted to its tert-butyl ester.

Step 2: Selective Reduction of the γ-Methyl Ester

-

The fully protected L-glutamic acid derivative is dissolved in an anhydrous aprotic solvent, such as dichloromethane or toluene, and cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

A solution of diisobutylaluminium hydride (DIBALH) in a suitable solvent (e.g., hexanes or toluene) is added dropwise to the cooled solution. The stoichiometry of DIBALH is critical to prevent over-reduction.

-

The reaction is stirred at -78 °C for a specified time, and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of a suitable reagent, such as methanol, followed by an aqueous workup.

-

The product, tert-butyl (2S)-2-[bis-(tert-butoxycarbonyl)amino]-5-oxopentanoate, is then extracted with an organic solvent, dried, and purified by column chromatography.

Alternative Synthesis Pathway: Direct Esterification of 5-Oxopentanoic Acid

An alternative and more direct approach involves the esterification of commercially available 5-oxopentanoic acid (also known as levulinic acid's isomer) with a tert-butyl source. This method avoids the multiple protection and deprotection steps required in the glutamic acid route, making it potentially more atom-economical. However, the direct tert-butylation of carboxylic acids can be challenging due to the steric hindrance of the tert-butyl group and the potential for side reactions.

Mechanistic Considerations

The direct esterification of a carboxylic acid with tert-butanol is an equilibrium-limited process that is typically catalyzed by strong acids. However, the high reactivity of tert-butanol in the presence of acid can lead to rapid dehydration to isobutylene, which is a significant side reaction.[2] To circumvent this, alternative methods for introducing the tert-butyl group have been developed.

One promising approach is the use of tert-butyl acetate as both the tert-butylating agent and the solvent, in the presence of a strong acid catalyst. This method can favor the desired esterification over the elimination side reaction. Another strategy involves the activation of the carboxylic acid followed by reaction with a tert-butyl source.

Caption: Direct esterification of 5-oxopentanoic acid.

Potential Experimental Protocols

Method A: Using Tert-butyl Acetate and an Acid Catalyst

-

5-Oxopentanoic acid is suspended in tert-butyl acetate.

-

A catalytic amount of a strong acid, such as sulfuric acid or perchloric acid, is added to the mixture.

-

The reaction is stirred at a suitable temperature (e.g., room temperature to gentle heating) and monitored by TLC or GC-MS.

-

Upon completion, the reaction is quenched with a base (e.g., saturated sodium bicarbonate solution) and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated. The crude product is then purified by distillation or column chromatography.

Method B: Using Di-tert-butyl dicarbonate ((Boc)₂O)

A novel and efficient method for the synthesis of tert-butyl esters utilizes (Boc)₂O as the tert-butyl source, which can be particularly useful for sensitive substrates.[3]

-

5-Oxopentanoic acid is dissolved in a suitable solvent.

-

Di-tert-butyl dicarbonate is added, potentially with a catalyst.

-

The reaction proceeds, often with the evolution of carbon dioxide.

-

Workup and purification would follow standard procedures.

Characterization of this compound

The successful synthesis of this compound should be confirmed by spectroscopic analysis. The following data has been reported for this compound.[1]

| Technique | Key Features |

| ¹H NMR | Signals corresponding to the tert-butyl group (singlet, ~1.4 ppm), methylene protons, and the aldehyde proton (singlet or triplet, ~9.7 ppm). |

| ¹³C NMR | Resonances for the carbonyl carbons of the ester and aldehyde, the quaternary carbon of the tert-butyl group, and the methylene carbons. |

| FTIR | Characteristic strong C=O stretching vibrations for the ester and aldehyde functional groups. |

| Mass Spec (GC-MS) | Molecular ion peak and characteristic fragmentation pattern. |

Comparative Analysis of Synthesis Pathways

| Pathway | Advantages | Disadvantages | Ideal Application |

| From L-Glutamic Acid | - Access to enantiomerically pure product. - Well-established methodology for the key reduction step.[1] | - Multi-step synthesis with protection/deprotection. - Lower overall yield. | Synthesis of chiral building blocks where enantiopurity is critical. |

| Direct Esterification | - More direct and potentially higher yielding. - Utilizes readily available starting materials. | - Risk of side reactions (e.g., dehydration of tert-butanol). - Requires careful optimization of reaction conditions. | Large-scale synthesis where enantiopurity is not a concern or for racemic mixtures. |

Conclusion and Future Perspectives

The synthesis of this compound is achievable through multiple synthetic routes, with the choice of pathway largely dependent on the desired final product specifications, particularly with respect to chirality. The route starting from L-glutamic acid offers a reliable method for obtaining enantiopurified material, which is of significant interest in the pharmaceutical industry. The direct esterification of 5-oxopentanoic acid, while less documented for this specific substrate, presents a more atom-economical alternative that warrants further investigation and optimization.

Future research in this area may focus on the development of more efficient and environmentally benign catalytic systems for the direct tert-butylation of 5-oxopentanoic acid. Additionally, exploring enzymatic or chemo-enzymatic approaches could provide highly selective and sustainable methods for the synthesis of this valuable building block. As the demand for complex and precisely engineered molecules continues to grow, the importance of versatile intermediates like this compound is set to increase, driving further innovation in its synthetic methodologies.

References

-

Constantinou-Kokotou, V., Magrioti, V., Markidis, T., & Kokotos, G. (n.d.). Synthesis of enantiopure non-natural alpha-amino acids using tert-butyl (2S)-2-[bis-(tert-butoxycarbonyl)amino]-5-oxopentanoate as key-intermediate:the first synthesis of(S)-2-amino-oleic acid. The journal of peptide research : official journal of the American Peptide Society. Available at: [Link]

-

This compound. (n.d.). SpectraBase. Retrieved from [Link]

- Milne, J. E., & Baum, J. C. (n.d.). An Efficient and Scalable Ritter Reaction for the Synthesis of t-Butyl Amides. Organic Syntheses Procedure.

-

Synthesis of glutaric acid mono-tert-butyl ester. (n.d.). PrepChem.com. Retrieved from [Link]

-

tert-Butyl 4,5-diamino-5-oxopentanoate | C9H18N2O3 | CID 54033776. (n.d.). PubChem. Retrieved from [Link]

-

5-(Tert-butylamino)-3-methyl-5-oxopentanoic acid. (n.d.). PubChem. Retrieved from [Link]

- Wright, S. W., Hageman, D., & McClure, L. (1997). Convenient preparations of t-butyl esters and ethers from t-butanol. Tetrahedron Letters, 38(43), 7345-7346.

-

Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite a. (n.d.). ResearchGate. Retrieved from [Link]

- Preparation of tert-butyl esters of aliphatic carboxylic acids. (n.d.). Google Patents.

- tert-butyl tert-butyldimethylsilylglyoxylate. (n.d.). Organic Syntheses Procedure.

-

5-(Tert-butylamino)-5-oxopentanoate | C9H16NO3- | CID 7318194. (n.d.). PubChem. Retrieved from [Link]

- Liu, Y., et al. (2025). Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model. Green Chemistry.

- Jin, J.-Z., & Sun, N.-B. (2013). Esterification of tert-Butanol and Acetic Acid by Silicotungestic Acid Catalyst Supported on Bentonite. Asian Journal of Chemistry, 25(8), 4441-4443.

-

5-(Tert-butoxy)-5-oxopentanoic acid | C9H16O4 | CID 11424021. (n.d.). PubChem. Retrieved from [Link]

-

tert-Butyl 2-amino-5-oxopentanoate | C9H17NO3 | CID 87886048. (n.d.). PubChem. Retrieved from [Link]

- DI-tert-BUTYL DICARBONATE. (n.d.). Organic Syntheses Procedure.

-

New Synthesis of tert-Butyl Peroxycarboxylates. (n.d.). ResearchGate. Retrieved from [Link]

- Processes for preparation of (s)-tert-butyl 4,5-diamino-5-oxopentanoate. (n.d.). Google Patents.

- (S) -TERT-Butyl 4,5-diamino-5-oxopentanoate preparation process. (n.d.). Google Patents.

-

4-Amino-5-(tert-butoxy)-5-oxopentanoic acid. (n.d.). PubChem. Retrieved from [Link]

-

5-(tert-Butylamino)-5-oxopentanoic acid. (n.d.). ResearchGate. Retrieved from [Link]

-

tert-Butyl acetate. (n.d.). Wikipedia. Retrieved from [Link]

-

Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. (n.d.). MDPI. Retrieved from [Link]

- US10717703B2 - Processes for the preparation of (S)-tert-butyl 4,5-diamino-5-oxopentanoate. (n.d.). Google Patents.

-

tert-Butyl 5-oxo-3,5-diphenylpentanoate. (n.d.). SpectraBase. Retrieved from [Link]

-

(2S)-2-amino-5-(tert-butoxy)-5-oxopentanoic acid. (n.d.). PubChem. Retrieved from [Link]

-

Alcoriza, C. J. T. (2019). Synthesis and Purification of Tert-Butyl Chloride: Performed 13 June 2019 Submitted 19 June 2019. Scribd. Retrieved from [Link]

-

SN1 Reaction Experiment, Synthesis of tert-Butyl Chloride, Part 1: Prelab Lecture. (2020, April 12). YouTube. Retrieved from [Link]

-

A SN1 Reaction: Synthesis of tert-Butyl Chloride. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Titania Nanotubes-Bonded Sulfamic Acid as an Efficient Heterogeneous Catalyst for the Synthesis of n-Butyl Levulinate. (2022, May 1). Frontiers. Retrieved from [Link]

- Badia, J. H., et al. (2021). Optimization and green metrics analysis of the liquid-phase synthesis of sec-butyl levulinate from 1-butene and levulinic acid. Reaction Chemistry & Engineering, 6(8), 1436-1447.

-

Optimization of the One-Pot Synthesis of Butyl Levulinate from Fructose and 1-Butanol. (2024, September 18). ACS Publications. Retrieved from [Link]

-

BUTYL LEVULINATE. (n.d.). Ataman Kimya. Retrieved from [Link]

-

Study of a New Process for the Preparation of Butyl Levulinate from Cellulose. (n.d.). PMC. Retrieved from [Link]

- WO2014203045A1 - A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate. (n.d.). Google Patents.

- Elgazwy, A. S. H., & Hamad, A. S. (2000). New and Convenient Synthesis of (R) and (S) of 2-methyl-3-oxa-5-(tert-butyldiphenyl silyloxyl) methylpentanoate and 2-methyl-3-oxa-5-(tert-butyldimethylsilyloxyl) methyl pentanoate.

-

Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. (n.d.). PMC. Retrieved from [Link]

- US11505522B2 - Processes for the preparation of (S)-tert-butyl 4,5- diamino-5-oxopentanoate. (n.d.). Google Patents.

-

Mild and Efficient Method for Preparation of tert -Butyl Esters. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of an Advanced Intermediate En Route to the Mitomycin Natural Products. (n.d.). PMC. Retrieved from [Link]

-

Tert-butyl 3-oxopentanoate | C9H16O3 | CID 11182898. (n.d.). PubChem. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to Tert-butyl 5-oxopentanoate: Synthesis, Characterization, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of tert-butyl 5-oxopentanoate, a versatile bifunctional molecule with significant potential in organic synthesis and medicinal chemistry. As a senior application scientist, this document aims to deliver not just procedural steps, but also the underlying scientific rationale to empower researchers in their endeavors.

Introduction: The Strategic Importance of this compound

This compound, systematically named This compound according to IUPAC nomenclature, is a gamma-keto ester. This class of compounds is of considerable interest in drug discovery and development due to the presence of two reactive functional groups: a ketone and a tert-butyl ester.[1] The ketone moiety can participate in a variety of chemical transformations, making it a valuable handle for molecular elaboration, while the tert-butyl ester serves as a robust protecting group for the carboxylic acid, which can be selectively removed under acidic conditions.[2][3][4]

The strategic placement of the ketone at the gamma position relative to the ester functionality makes this compound a valuable building block for the synthesis of various heterocyclic systems and as a precursor to biologically active molecules.[1][5] Its applications span from being a key intermediate in the synthesis of complex natural products to its use in the development of novel therapeutic agents.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is crucial for its handling, purification, and characterization.

| Property | Value | Source |

| Molecular Formula | C9H16O3 | PubChem |

| Molecular Weight | 172.22 g/mol | PubChem |

| Appearance | Colorless liquid (predicted) | --- |

| Boiling Point | Not available | --- |

| Density | Not available | --- |

| Solubility | Soluble in organic solvents | --- |

Spectroscopic data is essential for the unambiguous identification and purity assessment of this compound.

| Spectroscopy | Key Features |

| ¹H NMR | Signals corresponding to the tert-butyl group (singlet, ~1.4 ppm), and methylene protons of the pentanoate chain. |

| ¹³C NMR | Resonances for the ester carbonyl, ketone carbonyl, the quaternary carbon of the tert-butyl group, and the methylene carbons. |

| IR | Characteristic strong absorption bands for the ester C=O stretch (~1730 cm⁻¹) and the ketone C=O stretch (~1715 cm⁻¹). |

| Mass Spectrometry | Molecular ion peak and characteristic fragmentation patterns. |

Synthesis of this compound: A Validated Protocol

The synthesis of this compound can be effectively achieved through the esterification of 5-oxopentanoic acid with tert-butanol. Given the steric hindrance of the tertiary alcohol, a direct acid-catalyzed esterification is often inefficient. The Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst, provides a reliable and high-yielding method.[2]

Reaction Scheme

Sources

- 1. benchchem.com [benchchem.com]

- 2. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]

- 3. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 4. benchchem.com [benchchem.com]

- 5. Further developments of β,γ-unsaturated α-ketoesters as versatile synthons in asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis and Application of Tert-butyl 5-oxopentanoate in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 5-oxopentanoate, a versatile bifunctional molecule, has emerged as a valuable building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of its chemical identity, synthesis, purification, and characterization. We delve into the mechanistic rationale behind its synthetic pathways and explore its applications as a key intermediate in drug development, offering field-proven insights for researchers and scientists. This document aims to serve as a practical resource, bridging the gap between theoretical knowledge and laboratory application.

Introduction: The Strategic Importance of this compound

In the intricate landscape of medicinal chemistry and drug development, the strategic selection of starting materials and intermediates is paramount. This compound (CAS Number: 192123-41-4) is a prime example of a molecule that offers significant synthetic advantages.[1] Its structure incorporates a ketone functionality and a tert-butyl ester, providing two distinct reactive sites. The tert-butyl ester group serves as a robust protecting group for the carboxylic acid, stable to a wide range of reaction conditions but readily removable under acidic conditions, a feature highly desirable in multi-step syntheses.[2] The ketone, on the other hand, provides a handle for a variety of carbon-carbon bond-forming reactions and functional group transformations.

This unique combination of a masked carboxylic acid and a reactive ketone makes this compound a valuable precursor for the synthesis of a diverse array of molecular scaffolds. Its application is particularly notable in the construction of heterocyclic systems and in the elaboration of side chains for more complex drug candidates.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a compound is fundamental to its successful application in synthesis. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| CAS Number | 192123-41-4 | [1] |

| Molecular Formula | C9H16O3 | [1] |

| Molecular Weight | 172.22 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | Inferred from typical properties of similar esters |

| Boiling Point | Not readily available; likely requires vacuum distillation | Inferred from chemical structure |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) | Inferred from chemical structure |

-

¹H NMR: Resonances corresponding to the tert-butyl protons (singlet, ~1.4-1.5 ppm), and methylene protons of the pentanoate chain.

-

¹³C NMR: Signals for the carbonyl carbons of the ketone and the ester, the quaternary carbon and methyl carbons of the tert-butyl group, and the methylene carbons.

-

IR Spectroscopy: Characteristic absorption bands for the C=O stretching of the ketone (~1715 cm⁻¹) and the ester (~1730 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak (M+) and characteristic fragmentation patterns.

Researchers can find free spectral data for this compound, including NMR, FTIR, and MS (GC), on platforms like SpectraBase.[3]

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound can be achieved through several strategic approaches. The choice of method often depends on the availability of starting materials, desired scale, and economic feasibility. A common and logical pathway involves the mono-esterification of a glutaric acid derivative.

Synthetic Pathway Overview

A prevalent method for synthesizing compounds with a similar scaffold involves the reaction of a carboxylic acid with an activating agent, followed by esterification.[4] For this compound, a plausible synthesis could start from 5-oxopentanoic acid or a related precursor.

Caption: A potential synthetic pathway to this compound.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol is a representative method for the synthesis of a related compound, 5-(tert-butoxy)-5-oxopentanoic acid, which can be a key intermediate.[5] Further functional group manipulation would be required to introduce the ketone at the 5-position.

Step 1: Synthesis of 5-(tert-Butoxy)-5-oxopentanoic acid

-

Reaction Setup: To a solution of glutaric anhydride (1 equivalent) in anhydrous tetrahydrofuran (THF), add tert-butanol (1.1 equivalents).

-

Reaction Conditions: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product, 5-(tert-butoxy)-5-oxopentanoic acid, can be purified by crystallization or column chromatography.

Step 2: Conversion to this compound

This step would involve the conversion of the carboxylic acid functionality of the mono-ester to a ketone. This is a non-trivial transformation and could be approached through various methods, such as conversion to an acid chloride followed by reaction with an organocuprate, or through other modern organic synthesis techniques. The precise conditions would require experimental optimization.

Purification and Characterization: Ensuring Quality and Integrity

The purity of this compound is critical for its successful use in subsequent synthetic steps. Impurities can lead to side reactions, lower yields, and complications in the purification of the final product.

Purification Techniques

-

Distillation: For liquid products like this compound, vacuum distillation is the preferred method for purification on a larger scale. This separates the product from non-volatile impurities and solvents.

-

Column Chromatography: For smaller scales or for the removal of impurities with similar boiling points, silica gel column chromatography is highly effective. A gradient of ethyl acetate in hexanes is a typical solvent system.

The purification of related tert-butyl compounds often involves drying with agents like CaO, K2CO3, or CaSO4, followed by fractional distillation.[6] For compounds sensitive to heat, techniques like fractional crystallization by partial freezing can be employed.[6]

Analytical Characterization Workflow

A robust analytical workflow is essential to confirm the identity and purity of the synthesized this compound.

Caption: A standard analytical workflow for compound characterization.

Applications in Drug Development: A Versatile Synthetic Intermediate

While specific examples of this compound in publicly disclosed drug synthesis pathways are not abundant, its structural motifs are present in various pharmaceutically active molecules. Its utility can be inferred from the applications of structurally related compounds.

For instance, derivatives such as (S)-tert-butyl 4,5-diamino-5-oxopentanoate are key starting materials for the synthesis of compounds containing an (S)-2-aminoglutarimide moiety, which are being investigated for their pharmaceutical properties.[7][8] The tert-butyl ester functionality is frequently employed in peptide synthesis and as a building block in medicinal chemistry to create novel therapeutic agents.[9]

The ketone functionality allows for the introduction of various substituents through reactions such as:

-

Reductive amination: To introduce amine-containing side chains.

-

Wittig reaction: For the formation of carbon-carbon double bonds.

-

Aldol condensation: To build more complex carbon skeletons.

These transformations are fundamental in the synthesis of a wide range of drug candidates, including those targeting neurological and metabolic disorders.[9] The principles of fragment-based drug discovery also highlight the importance of small, functionalized molecules like this compound, which can be elaborated into more potent and selective ligands.[10]

Conclusion: A Key Enabler in Synthetic Chemistry

This compound represents a valuable and versatile tool in the arsenal of the modern synthetic chemist. Its bifunctional nature, coupled with the reliable reactivity of the ketone and the protective qualities of the tert-butyl ester, makes it an attractive starting point for the synthesis of complex molecular architectures. As the demand for novel and effective therapeutics continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a crucial role in accelerating the drug discovery and development process. This guide provides a foundational understanding of its synthesis, characterization, and potential applications, empowering researchers to leverage its full synthetic potential.

References

- US10717703B2 - Processes for the preparation of (S)-tert-butyl 4,5-diamino-5-oxopentanoate - Google Patents.

- WO2019040109A1 - Processes for preparation of (s)-tert-butyl 4,5-diamino-5-oxopentanoate - Google Patents.

-

This compound - SpectraBase. Available at: [Link]

- JP2020531500A - (S) -TERT-Butyl 4,5-diamino-5-oxopentanoate preparation process.

-

Tert-butyl 5-oxo-3,5-diphenylpentanoate - SpectraBase. Available at: [Link]

-

Tert-butyl 4,5-diamino-5-oxopentanoate | C9H18N2O3 | CID 54033776 - PubChem. Available at: [Link]

-

5-(Tert-butoxy)-5-oxopentanoic acid | C9H16O4 | CID 11424021 - PubChem. Available at: [Link]

-

Tert-butyl 2-amino-5-oxopentanoate | C9H17NO3 | CID 87886048 - PubChem. Available at: [Link]

- WO2014203045A1 - A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate - Google Patents.

- US11505522B2 - Processes for the preparation of (S)-tert-butyl 4,5- diamino-5-oxopentanoate - Google Patents.

-

Click Chemistry for Drug Development and Diverse Chemical–Biology Applications - ACS Publications. Available at: [Link]

-

Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks - The Royal Society of Chemistry. Available at: [Link]

-

Purification of tert-Butyl alcohol - Chempedia - LookChem. Available at: [Link]

Sources

- 1. aaa-chem.com [aaa-chem.com]

- 2. rsc.org [rsc.org]

- 3. spectrabase.com [spectrabase.com]

- 4. benchchem.com [benchchem.com]

- 5. 5-(Tert-butoxy)-5-oxopentanoic acid | C9H16O4 | CID 11424021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Purification of tert-Butyl alcohol - Chempedia - LookChem [lookchem.com]

- 7. US10717703B2 - Processes for the preparation of (S)-tert-butyl 4,5-diamino-5-oxopentanoate - Google Patents [patents.google.com]

- 8. WO2019040109A1 - Processes for preparation of (s)-tert-butyl 4,5-diamino-5-oxopentanoate - Google Patents [patents.google.com]

- 9. chemimpex.com [chemimpex.com]

- 10. pubs.acs.org [pubs.acs.org]

Navigating the Unseen: A Technical Guide to the Safe Handling of Tert-butyl 5-oxopentanoate for Advanced Research

For the pioneering researchers and scientists in drug development, the introduction of novel chemical entities into the laboratory workflow is a routine yet critical undertaking. Among these, tert-butyl 5-oxopentanoate, a versatile building block, is increasingly finding its place in complex synthetic pathways. However, the very novelty that makes this compound valuable also necessitates a thorough and proactive approach to its safe handling. This guide provides a comprehensive, technically-grounded framework for the safe utilization of this compound, moving beyond mere procedural steps to explain the scientific rationale behind each recommendation. This document is structured to empower researchers with the knowledge to create a self-validating system of safety, ensuring both personal well-being and the integrity of their research.

Compound Profile and Hazard Identification

Key Structural Features and Inferred Hazards:

-

β-Keto Ester Moiety: This functional group can exhibit keto-enol tautomerism. While generally stable, β-keto esters can be susceptible to hydrolysis under strong acidic or basic conditions. Based on analogous compounds, they may cause skin and eye irritation.[2]

-

Aldehyde Group: Aldehydes are known to be reactive and can be irritants to the skin, eyes, and respiratory tract. They can also be sensitizers.

-

Tert-butyl Ester: The tert-butyl group offers steric hindrance, which can influence the compound's reactivity. Esters are generally considered to be of low toxicity, but can be hydrolyzed to the corresponding carboxylic acid and alcohol.

A summary of the available and inferred physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Reference |

| CAS Number | 192123-41-4 | [3] |

| Molecular Formula | C₉H₁₆O₃ | [3] |

| Molecular Weight | 172.22 g/mol | [3] |

| Appearance | Not explicitly stated; likely a liquid or low-melting solid | Inferred |

| Boiling Point | Not determined | |

| Flash Point | Not determined; handle as potentially combustible | Precautionary advice |

| Solubility | Likely soluble in organic solvents | Inferred from structure |

Due to the lack of specific GHS classification, a precautionary approach is mandated. Based on the hazards associated with its functional groups and data from related compounds like tert-butyl 3-oxopentanoate, it is prudent to handle this compound as a compound that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .[2]

The Core of Safety: A Risk-Based Handling Workflow

A dynamic and logical workflow is essential for ensuring safety when handling chemicals with incomplete hazard data. The following diagram illustrates a recommended workflow for this compound, emphasizing continuous risk assessment and control.

Caption: Risk Assessment and Handling Workflow for this compound.

Detailed Protocols for Safe Handling and Storage

The following protocols are designed to be self-validating, with each step directly addressing a potential hazard identified in the initial assessment.

Personal Protective Equipment (PPE)

The selection of PPE is the first line of defense. The following are mandatory when handling this compound:

-

Eye Protection: Chemical safety goggles are required at all times. A face shield should be worn when there is a risk of splashing.[2]

-

Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation before use.[2]

-

Body Protection: A flame-resistant lab coat should be worn and kept buttoned.

-

Respiratory Protection: All handling of the compound should be performed in a certified chemical fume hood to avoid inhalation of any potential vapors or aerosols.[2]

Experimental Handling Protocol

-

Preparation:

-

Ensure a certified chemical fume hood is operational.

-

Assemble all necessary equipment (glassware, stir bars, etc.) and ensure they are clean and dry.

-

Have appropriate spill cleanup materials readily available (e.g., absorbent pads, sand).

-

-

Dispensing and Use:

-

When transferring the compound, use a pipette or a syringe to minimize the generation of aerosols.

-

Avoid direct heating of the compound. If heating is necessary, use a controlled heating mantle or oil bath.

-

Keep the container tightly closed when not in use.

-

-

Post-Procedure:

-

Decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent (e.g., ethanol), followed by soap and water.

-

Dispose of all contaminated materials, including gloves and absorbent pads, in a designated hazardous waste container.

-

Storage and Incompatibility

Proper storage is crucial to maintain the stability of this compound and prevent hazardous reactions.

-

Storage Conditions: Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[4] The container should be tightly sealed.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these may catalyze decomposition or unwanted reactions.[4]

Emergency Procedures: A Plan for the Unexpected

Even with the most stringent precautions, accidents can happen. A clear and practiced emergency plan is vital.

Spill Response

The immediate response to a spill is critical to prevent exposure and further contamination.

Caption: Step-by-Step Spill Response for this compound.

First Aid Measures

In the event of exposure, immediate and appropriate first aid can significantly mitigate harm.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Conclusion: A Culture of Proactive Safety

The responsible use of novel chemical reagents like this compound is a cornerstone of innovative research in drug development. By adopting a proactive, knowledge-based approach to safety, researchers can confidently explore the synthetic potential of this valuable compound while ensuring a secure laboratory environment. This guide serves as a living document, to be integrated into laboratory-specific safety protocols and continuously refined as more information becomes available. The principles of expertise, trustworthiness, and authoritative grounding are not merely guidelines but the very fabric of a robust safety culture.

References

The Spectroscopic Signature of Tert-butyl 5-oxopentanoate: A Technical Guide

In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural elucidation of intermediate and final compounds is paramount. Tert-butyl 5-oxopentanoate, a versatile building block, is no exception. Its molecular structure, containing both an aldehyde and a tert-butyl ester, presents a distinct spectroscopic fingerprint. This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering a framework for its unambiguous identification and characterization. This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical data to drive their scientific endeavors.

Introduction to Spectroscopic Characterization

The structural confirmation of a molecule like this compound, with the chemical formula C₉H₁₆O₃ and a molecular weight of 172.22 g/mol , hinges on the synergistic application of multiple spectroscopic techniques. Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide detailed information about the carbon-hydrogen framework. IR spectroscopy identifies the key functional groups present. Finally, Mass Spectrometry offers insights into the molecular weight and fragmentation patterns, further confirming the structure. The interplay of these techniques provides a self-validating system for structural verification.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the chemical environments of hydrogen atoms.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals in the spectrum.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is set to 0.00 ppm.

-

Data Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.[1] Key acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width that encompasses all expected proton signals.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Workflow for ¹H NMR Analysis

Caption: A streamlined workflow for acquiring and interpreting a ¹H NMR spectrum.

Expected ¹H NMR Data and Interpretation

The ¹H NMR spectrum of this compound is predicted to show four distinct signals, each corresponding to a unique proton environment in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.77 | Triplet (t) | 1H | -CH O (H5) |

| ~2.48 | Triplet (t) | 2H | -CH ₂-CHO (H4) |

| ~2.23 | Triplet (t) | 2H | -CH ₂-COO- (H2) |

| ~1.95 | Quintet | 2H | -CH₂-CH ₂-CH₂- (H3) |

| ~1.45 | Singlet (s) | 9H | -C(CH ₃)₃ |

Interpretation:

-

The most downfield signal, a triplet at approximately 9.77 ppm, is characteristic of an aldehydic proton. Its multiplicity as a triplet indicates coupling to the adjacent methylene group (H4).

-

The signal for the methylene protons adjacent to the aldehyde (H4) is expected around 2.48 ppm as a triplet, due to coupling with the aldehydic proton and the neighboring methylene group (H3).

-

The methylene protons adjacent to the ester group (H2) are predicted to appear as a triplet around 2.23 ppm, coupled to the adjacent methylene group (H3).

-

The central methylene protons (H3) are expected to show a more complex splitting pattern, a quintet (or multiplet), around 1.95 ppm, as they are coupled to the two adjacent methylene groups (H2 and H4).

-

A large singlet integrating to nine protons at approximately 1.45 ppm is the hallmark of the magnetically equivalent protons of the tert-butyl group. The singlet nature arises from the absence of adjacent protons to couple with.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information on the different carbon environments within the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Data Acquisition: Acquire the spectrum on a spectrometer operating at a corresponding frequency (e.g., 75 MHz for a 300 MHz ¹H instrument) using a proton-decoupled pulse sequence.[1] This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

Data Processing: Process the data similarly to ¹H NMR, with Fourier transformation and phasing.

Workflow for ¹³C NMR Analysis

Caption: A typical workflow for ¹³C NMR analysis.

Expected ¹³C NMR Data and Interpretation

The proton-decoupled ¹³C NMR spectrum of this compound is expected to display six signals.

| Chemical Shift (δ, ppm) | Assignment |

| ~202.0 | C HO (C5) |

| ~172.5 | -C OO- (C1) |

| ~80.5 | -C (CH₃)₃ |

| ~43.0 | -C H₂-CHO (C4) |

| ~34.0 | -C H₂-COO- (C2) |

| ~28.0 | -C(C H₃)₃ |

| ~19.0 | -CH₂-C H₂-CH₂- (C3) |

Interpretation:

-